molecular formula C13H22ClNO2 B13970390 tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate

Katalognummer: B13970390
Molekulargewicht: 259.77 g/mol
InChI-Schlüssel: BNHAACPVDKSOAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-(chloromethyl)-6-azaspiro[34]octane-6-carboxylate is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom

Vorbereitungsmethoden

The synthesis of tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro precursor with tert-butyl chloroformate and chloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure provides a rigid framework that can interact with biological receptors, modulating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar spirocyclic structure but with two nitrogen atoms in the ring, which can affect its reactivity and applications.

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which provide a distinct set of chemical and biological properties.

Eigenschaften

Molekularformel

C13H22ClNO2

Molekulargewicht

259.77 g/mol

IUPAC-Name

tert-butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H22ClNO2/c1-12(2,3)17-11(16)15-5-4-13(9-15)6-10(7-13)8-14/h10H,4-9H2,1-3H3

InChI-Schlüssel

BNHAACPVDKSOAB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.